2,3-Difluorophenylacetonitrile
Overview
Description
2,3-Difluorophenylacetonitrile is a chemical compound that is part of the broader family of nitriles, which are organic compounds containing the cyano group (-C≡N) attached to an alkyl group. In this case, the alkyl group is a phenyl ring substituted with two fluorine atoms at the 2nd and 3rd positions. While the provided papers do not directly discuss 2,3-difluorophenylacetonitrile, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding 2,3-difluorophenylacetonitrile.
Synthesis Analysis
The synthesis of difluorophenylacetonitriles can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 2,4-difluorophenylacetonitrile, involves the reduction of 2,4-difluorobenzaldehyde, followed by chlorination and cyanation in a one-pot process . Another related compound, difluoro(trimethylsilyl)acetonitrile, is synthesized by inserting difluorocarbene into silyl cyanide . These methods suggest that the synthesis of 2,3-difluorophenylacetonitrile might also involve halogenated intermediates and the introduction of the cyano group through reactions with sources of cyanide.
Molecular Structure Analysis
The molecular structure of difluorophenylacetonitriles is characterized by the presence of a phenyl ring with two fluorine substituents and a nitrile group. The electronic effects of the fluorine atoms and the nitrile group can influence the reactivity and physical properties of the molecule. For example, the presence of fluorine can increase the acidity of adjacent hydrogen atoms and affect the electron distribution in the aromatic ring .
Chemical Reactions Analysis
Difluorophenylacetonitriles can participate in various chemical reactions due to the reactivity of the nitrile group. For example, difluoro(trimethylsilyl)acetonitrile acts as a cyanodifluoromethylating reagent towards aldehydes and imines . The reactivity of pentafluorophenylacetonitrile with guanidine-like bases, resulting in the formation of dimers and oligomers, suggests that 2,3-difluorophenylacetonitrile could also undergo reactions with nucleophiles to form new carbon-nitrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorophenylacetonitriles are influenced by the presence of the fluorine atoms and the nitrile group. Fluorine atoms are highly electronegative, which can lead to increased polarity and potentially affect the boiling point, solubility, and stability of the compound. The nitrile group can engage in hydrogen bonding and dipole-dipole interactions, which can also impact the compound's physical properties and its solubility in organic solvents .
Scientific Research Applications
Synthesis Methods
- Synthesis of Fluorinated Derivatives: Research has demonstrated methods for synthesizing fluorinated compounds like 2,4-difluorophenylacetonitrile, which could be relevant to the synthesis of 2,3-difluorophenylacetonitrile. These methods involve steps like reduction, chlorination, and cyanation, indicating a potential pathway for creating similar difluorinated compounds (Li Han-wei, 2009).
Chemical Analysis and Detection
- Liquid Chromatography for Carboxylic Acids: Fluorinated compounds such as 2,3-difluorophenylacetonitrile might be utilized in methods like liquid chromatography for the detection of carboxylic acids. This application is significant in bioanalytical chemistry (Y. Yasaka et al., 1990).
Material Science
- Polymer Research: In polymer science, fluorinated compounds, potentially including 2,3-difluorophenylacetonitrile, are significant for creating various polymers with unique properties. Such compounds are important in the study of conductive polymers and their electrochemical behavior (H. Sharma & Su-Moon Park, 2004).
Fluorination Methods
- Difluoromethylation Reactions: The process of difluoromethylation, which could be related to the synthesis or modification of 2,3-difluorophenylacetonitrile, is critical in the creation of fluorine-containing compounds used in pharmaceuticals and other industries. This highlights the importance of fluorinated compounds in various chemical reactions (Jinbo Hu et al., 2009).
Biomedical Applications
- Imaging and Detection in Biology: Fluorinated compounds, possibly including 2,3-difluorophenylacetonitrile, have been used in the development of luminescent, dimetallic complexes for biological imaging. This application is crucial in understanding cellular mechanisms and conducting biomedical research (Rebeca G Balasingham et al., 2012).
Safety And Hazards
2,3-Difluorophenylacetonitrile is classified as toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2,3-difluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRCHGRRMKOSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333858 | |
Record name | 2,3-Difluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorophenylacetonitrile | |
CAS RN |
145689-34-5 | |
Record name | 2,3-Difluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145689-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluorophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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